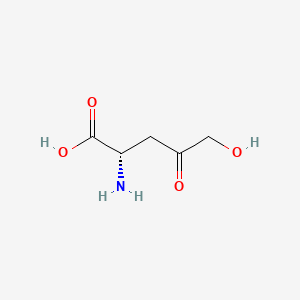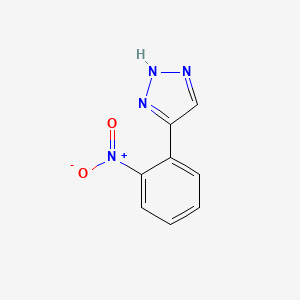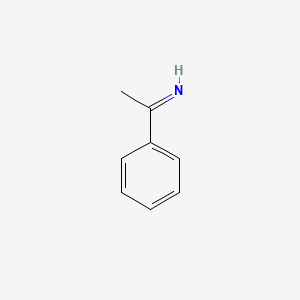![molecular formula C17H14ClF3N2O3 B14161671 Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate CAS No. 76393-32-3](/img/structure/B14161671.png)
Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl and chloro groups in its structure makes it an interesting subject for research in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Applications De Recherche Scientifique
Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate can be compared with other compounds containing trifluoromethyl and chloro groups, such as:
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Used in cancer therapy.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
76393-32-3 |
|---|---|
Formule moléculaire |
C17H14ClF3N2O3 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-2-26-15(24)10-3-6-12(7-4-10)22-16(25)23-14-9-11(17(19,20)21)5-8-13(14)18/h3-9H,2H2,1H3,(H2,22,23,25) |
Clé InChI |
OOSJCUMLQJNCSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
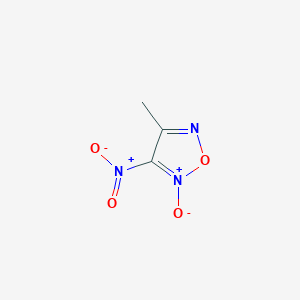

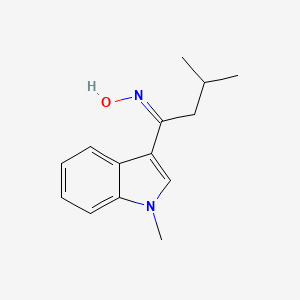
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)
![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
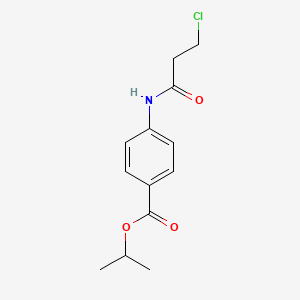
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
